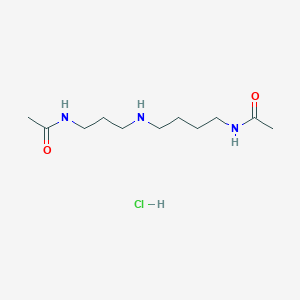

N1,N8-Diacetylspermidin (Hydrochlorid)

Übersicht

Beschreibung

N1,N8-Diacetylspermidin (Hydrochlorid) ist ein diacetyliertes Derivat von Spermidin, einem natürlichen Polyamin. Diese Verbindung findet sich im menschlichen Urin und ist bei Patienten mit kolorektalen und urogenitalen malignen Erkrankungen erhöht. Es dient als potenzieller Biomarker für die Krebsfrüherkennung, da es bei malignen Erkrankungen im Vergleich zu benignen Erkrankungen selektiv erhöht ist .

Wissenschaftliche Forschungsanwendungen

N1,N8-Diacetylspermidin (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in der analytischen Chemie verwendet.

Biologie: Die Verbindung wird auf ihre Rolle im Zellstoffwechsel und ihr Potenzial als Biomarker für die Krebsfrüherkennung untersucht.

Medizin: Es wird in der Forschung im Zusammenhang mit der Krebsdiagnostik und -prognose eingesetzt.

Industrie: Die Verbindung wird bei der Entwicklung von Diagnostika-Kits und als Referenzmaterial in der Qualitätskontrolle eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von N1,N8-Diacetylspermidin (Hydrochlorid) beinhaltet seine Rolle als Polyamin. Polyamine sind essentiell für Zellwachstum und -differenzierung. N1,N8-Diacetylspermidin (Hydrochlorid) entfaltet seine Wirkung durch Interaktion mit zellulären Komponenten wie DNA, RNA und Proteinen. Es beeinflusst verschiedene zelluläre Signalwege, darunter solche, die an Zellproliferation und -apoptose beteiligt sind. Die erhöhten Spiegel der Verbindung bei Krebspatienten deuten auf ihre Beteiligung an Tumorwachstum und -progression hin .

Ähnliche Verbindungen:

N1,N12-Diacetylspermin: Ein weiteres diacetyliertes Polyamin, das im menschlichen Urin vorkommt und ebenfalls bei Krebspatienten erhöht ist.

Spermidin: Die Stammverbindung von N1,N8-Diacetylspermidin, die am Zellstoffwechsel und -wachstum beteiligt ist.

Spermin: Ein verwandtes Polyamin mit ähnlichen biologischen Funktionen.

Einzigartigkeit: N1,N8-Diacetylspermidin (Hydrochlorid) ist aufgrund seines spezifischen Acetylierungsmusters einzigartig, das seine biologische Aktivität und sein Potenzial als Krebsbiomarker beeinflusst. Seine selektive Erhöhung bei malignen Erkrankungen macht es zu einem wertvollen Werkzeug für die Krebsdiagnostik .

Wirkmechanismus

Target of Action

N1,N8-Diacetylspermidine (hydrochloride), also known as N-[4-[[3-(acetylamino)propyl]amino]butyl]-acetamide, monohydrochloride, is a diacetylated derivative of spermidine . Spermidine is a natural polyamine involved in cellular processes such as cell growth and proliferation

Mode of Action

It is known that polyamines like spermidine interact with dna, rna, and proteins within the cell, influencing various cellular processes .

Biochemical Pathways

Polyamines like spermidine are involved in various biochemical pathways, including dna synthesis, rna transcription, and protein translation .

Pharmacokinetics

It is known that n1,n8-diacetylspermidine is found in human urine .

Result of Action

N1,N8-Diacetylspermidine has been found to be elevated in the urine of patients with colorectal and urogenital malignancies . It is selectively elevated in those with malignant conditions over those with benign urogenital hyperplasias . This suggests that N1,N8-Diacetylspermidine may have a role in cancer progression and could potentially serve as a biomarker for cancer detection .

Action Environment

It is known that the levels of n1,n8-diacetylspermidine in the urine can be used as prognostic indicators after treatment and during follow-up examination of cancer patients .

Biochemische Analyse

Biochemical Properties

N1,N8-Diacetylspermidine (hydrochloride) plays a significant role in biochemical reactions. It interacts mainly with RNAs of nucleic acids and has been shown to be greatly involved in protein synthesis . In particular, it is involved in human health and diseases .

Cellular Effects

N1,N8-Diacetylspermidine (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is useful as prognostic indicators after treatment and during follow-up examination of cancer patients .

Molecular Mechanism

The molecular mechanism of N1,N8-Diacetylspermidine (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of N1,N8-Diacetylspermidine (hydrochloride) change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N1,N8-Diacetylspermidine (hydrochloride) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N1,N8-Diacetylspermidine (hydrochloride) is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N1,N8-Diacetylspermidine (hydrochloride) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N1,N8-Diacetylspermidin (Hydrochlorid) beinhaltet die Acetylierung von Spermidin. Das Verfahren umfasst typischerweise die Reaktion von Spermidin mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Acetylierung an den N1- und N8-Positionen sicherzustellen.

Industrielle Produktionsverfahren: Die industrielle Produktion von N1,N8-Diacetylspermidin (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N1,N8-Diacetylspermidin (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Acetylgruppen wieder in Aminogruppen umwandeln.

Substitution: Die Acetylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren und spezifische Lösungsmittel, um die Reaktion zu ermöglichen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören N-Oxid-Derivate, deacetyliertes Spermidin und substituierte Spermidin-Derivate .

Vergleich Mit ähnlichen Verbindungen

N1,N12-Diacetylspermine: Another diacetylated polyamine found in human urine, also elevated in cancer patients.

Spermidine: The parent compound of N1,N8-Diacetylspermidine, involved in cellular metabolism and growth.

Spermine: A related polyamine with similar biological functions.

Uniqueness: N1,N8-Diacetylspermidine (hydrochloride) is unique due to its specific acetylation pattern, which influences its biological activity and potential as a cancer biomarker. Its selective elevation in malignant conditions makes it a valuable tool for cancer diagnostics .

Biologische Aktivität

N1,N8-Diacetylspermidine (DiAcSpd) is a polyamine derivative that has garnered attention due to its significant biological activities, particularly in the context of cancer diagnostics and potential therapeutic applications. This article synthesizes current research findings regarding the biological activity of DiAcSpd, including its role as a biomarker for malignancies, its synthesis and chemical properties, and relevant case studies.

- Molecular Formula : C₁₁H₂₃N₃O₂

- Molecular Weight : 229.319 g/mol

- CAS Number : 82414-35-5

DiAcSpd is a metabolite of spermidine, formed through acetylation by spermidine/spermine N1-acetyltransferase. Its structure consists of two acetyl groups attached to the nitrogen atoms at positions N1 and N8 of the spermidine backbone.

Role as a Biomarker

DiAcSpd is primarily recognized for its potential as a diagnostic biomarker in oncology. Research indicates that urinary levels of DiAcSpd are significantly elevated in patients with various malignancies, including urogenital cancers. For instance:

- Diagnostic Utility : A study demonstrated that DiAcSpd levels were markedly higher in the urine of cancer patients compared to healthy individuals, suggesting its utility as a diagnostic marker for malignancies .

- Prognostic Indicator : Elevated levels of DiAcSpd post-treatment have been associated with cancer recurrence, making it a valuable prognostic indicator during follow-up examinations .

The biological activity of DiAcSpd is linked to its interaction with cellular processes:

- Cell Proliferation and Differentiation : Polyamines, including DiAcSpd, play crucial roles in cell growth and differentiation. Their intracellular concentrations are tightly regulated, as both deficiency and excess can disrupt normal cellular functions .

- Enzyme Regulation : DiAcSpd influences the activity of various enzymes involved in polyamine metabolism. For example, it has been shown to induce spermidine/spermine N1-acetyltransferase activity in cultured cells, thereby affecting the conversion of spermidine to putrescine .

Case Studies

- Cancer Diagnosis :

-

Metabolic Profiles in Disease :

- Research on Parkinson's disease has indicated that DiAcSpd levels correlate with disease severity markers such as the Hoehn and Yahr scale (H&Y) and the Unified Parkinson's Disease Rating Scale (UPDRS-III). This suggests that DiAcSpd may also have applications beyond oncology, potentially serving as a biomarker for neurodegenerative diseases .

Synthesis and Derivatives

Recent studies have focused on synthesizing new analogues of DiAcSpd for enhanced diagnostic capabilities:

- Synthesis Techniques : Novel synthetic routes have been developed to create DiAcSpd analogues with functional linkers suitable for applications in Systematic Evolution of Ligands by Exponential enrichment (SELEX), which could lead to improved detection methods for low-molecular-weight biomarkers like DiAcSpd .

| Compound | Structure | Biological Activity |

|---|---|---|

| N1,N8-Diacetylspermidine | DiAcSpd Structure | Cancer biomarker; regulates polyamine metabolism |

| N1,N12-Diacetylspermine | DiAcSpm Structure | Similar utility as DiAcSpd; elevated in malignancies |

Eigenschaften

IUPAC Name |

N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKXLCKGDFFGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCNC(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.